Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate, with the CAS number 63618-07-5, is a bicyclic compound characterized by its unique azabicyclic structure. It belongs to a class of compounds known as azabicyclic carboxylates, which are noteworthy for their potential applications in medicinal chemistry and synthetic organic chemistry. The molecular formula for this compound is , and it has a molecular weight of approximately 245.32 g/mol .
This compound can be sourced from various chemical suppliers and is classified under the broader category of azabicyclic compounds. Its specific structure includes a benzyl group attached to a bicyclic framework, which contributes to its chemical properties and potential reactivity. The compound has been referenced in patents and literature, indicating its relevance in research and development contexts, particularly in the synthesis of novel pharmaceuticals .
The synthesis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pressure to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications in drug development or materials science.
While specific physical properties such as boiling point and melting point are not readily available, general characteristics include:
Chemical properties include:
Relevant analyses often involve spectroscopic methods to assess purity and structural integrity .
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate has potential applications in:
The compound's unique structure may lead to novel insights into drug design and development processes, particularly in targeting specific biological pathways or receptors.
The 3-azabicyclo[3.1.0]hexane framework is efficiently constructed via 1,3-dipolar cycloaddition (1,3-DC) between stable azomethine ylides and cyclopropene dipolarophiles. Protonated Ruhemann’s purple (PRP), derived from ninhydrin and primary amines, serves as a bench-stable 1,3-dipole that reacts with substituted cyclopropenes to form the bicyclic core with high diastereofacial selectivity. This method delivers the bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane in moderate-to-good yields (61–75%) under mild conditions [1] [3].
Key mechanistic insights from density functional theory (DFT) calculations (M11/cc-pVDZ level) confirm the reaction is HOMOcyclopropene–LUMOylide controlled. Transition-state energies rationalize the observed stereoselectivity, where the dipole approaches the less-hindered face of cyclopropenes (e.g., 1,2,3-triphenylcyclopropene). This favors formation of the meso-configured cycloadduct, as validated by X-ray crystallography [1] [5]. Solvent screening identified tetrahydrofuran (THF) as optimal, while protic solvents (e.g., methanol) decompose PRP via proton transfer [1].
Table 1: Solvent Optimization for 1,3-Dipolar Cycloaddition
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
THF | 65 (reflux) | 2 | 75 |
1,4-Dioxane | 65 | 2 | 67 |
Acetonitrile | 65 | 2 | 70 |
DMF | 65 | 2 | 61 |
Dichloromethane | 40 (reflux) | 2 | 42 |
Catalytic cyclopropanation enables direct assembly of the cyclopropane ring within the bicyclic scaffold. Though not explicitly detailed for this compound, transition-metal-catalyzed methods (e.g., rhodium-, copper-, or palladium-carbenoids) and Simmons–Smith-type reactions are established for analogous systems. These protocols achieve ring fusion via intramolecular C–C bond formation, often leveraging chiral catalysts to induce enantioselectivity [4].
Continuous flow reactors enhance this strategy for industrial applications by improving reaction control and scalability. For example, diazo compound decomposition—a safety concern in batch processes—is safely managed in flow systems through precise temperature modulation and residence time control [4] [7].
The (1S,5S) stereochemistry is secured through substrate-directed diastereoselection or asymmetric catalysis. In PRP-based cycloadditions, the exo approach of the ylide to cyclopropenes inherently generates the meso isomer with cis-fused bicyclic topology. This stereochemical outcome arises from steric shielding by phenyl substituents on cyclopropenes, directing dipole addition to the unhindered face [1] [5].
Chiral auxiliaries or catalysts further enhance enantiocontrol:
Multicomponent reactions (MCRs) efficiently introduce the ethyl carboxylate and benzyl substituents in a single step. The ninhydrin/α-amino acid/cyclopropene MCR assembles the title compound via:
Table 2: Multicomponent Reaction Components
Component | Role | Example |
---|---|---|
Ninhydrin | Carbonyl precursor for ylide | - |
α-Amino acid | Amine source for ylide generation | Sarcosine, proline derivatives |
Cyclopropene | Dipolarophile | 3-Benzylcyclopropene |
MCR advantages include operational simplicity and rapid library diversification. For instance, varying the amino acid or cyclopropene substituents generates structural analogs without reoptimizing conditions [6] [8].
Translating batch cycloadditions to continuous flow reactors addresses scalability challenges:
A proposed flow setup integrates:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4